9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine
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Overview
Description
The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They serve as precursors to DNA and RNA and also play roles in signaling pathways .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a purine base with various substituents. For instance, carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analog were designed and synthesized .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR, ESI–MS, and IR .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, protodeboronation of alkyl boronic esters has been reported .Mechanism of Action
Target of Action
It is an analogue of ciprofloxacin , a well-known antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
As an analogue of ciprofloxacin, 9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine likely interacts with its targets in a similar manner. Ciprofloxacin inhibits the A subunit of DNA gyrase, preventing the supercoiling of DNA, which is a crucial step in DNA replication . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
By analogy with ciprofloxacin, it likely interferes with the dna replication pathway in bacteria, leading to cell death .
Pharmacokinetics
Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .
Result of Action
Based on its similarity to ciprofloxacin, it likely leads to the inhibition of bacterial dna replication, resulting in bacterial cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-14-4-3-5-17(15(14)2)24-8-10-25(11-9-24)19-18-20(22-12-21-19)26(13-23-18)16-6-7-16/h3-5,12-13,16H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOILOPUAYCQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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